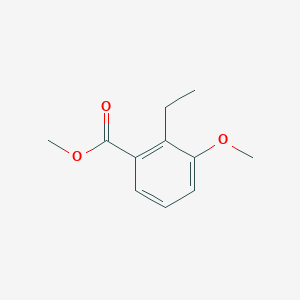

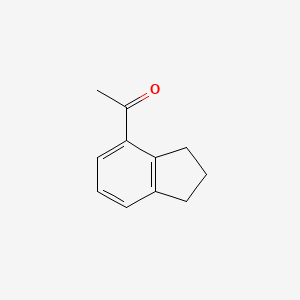

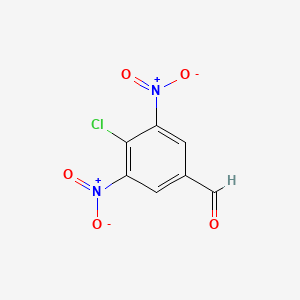

Methyl 2-ethyl-3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Cyclopropanation Catalyst

Methyl 2-ethyl-3-methoxybenzoate derivatives are used in copper-catalyzed asymmetric cyclopropanation of alkenes. For example, the p-methoxybenzoate derivative achieved a trans/cis ratio of 91:9 with 92% enantiomeric excess (ee) for the major isomer, indicating its effectiveness in asymmetric synthesis (Østergaard et al., 2001).

Thermochemical Properties

Research on methyl methoxybenzoates, including derivatives similar to methyl 2-ethyl-3-methoxybenzoate, has focused on determining structural and thermochemical properties. This includes experimental and computational analysis of combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).

Antimitotic Agents and Tubulin Inhibitors

Derivatives of methyl 2-ethyl-3-methoxybenzoate have been investigated as potential antimitotic agents and tubulin inhibitors. These compounds, modified at various positions, show potent antiproliferative effects and target tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Synthesis of Pharmaceutical Intermediates

Methyl 2-ethyl-3-methoxybenzoate derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves methylation, ethylation, and oxidation steps (Wang Yu, 2008).

Antimicrobial Activity

Some derivatives of methyl 2-ethyl-3-methoxybenzoate show antimicrobial activity. Studies on imino-4-methoxyphenol thiazole derived Schiff bases, which include methoxybenzoate moieties, have revealed moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Natural Urease Inhibitors

Certain methoxybenzoate compounds, structurally related to methyl 2-ethyl-3-methoxybenzoate, have been identified as potent urease inhibitors, indicating potential applications in addressing issues related to urease activity (Khan et al., 2006).

Propiedades

IUPAC Name |

methyl 2-ethyl-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXOULKAVLWCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550748 |

Source

|

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethyl-3-methoxybenzoate | |

CAS RN |

108593-43-7 |

Source

|

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)